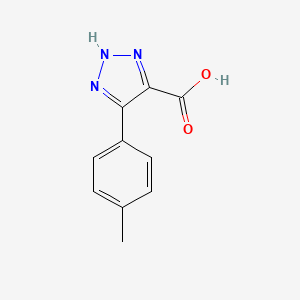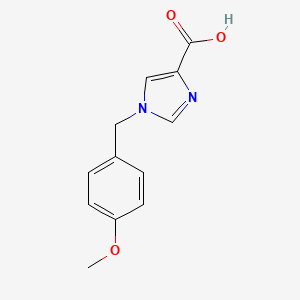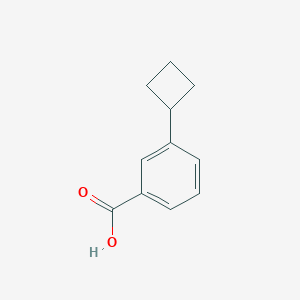
3-Cyclobutylbenzoic acid
Descripción general
Descripción
3-Cyclobutylbenzoic acid is a chemical compound with the CAS Number: 19936-19-7 . It has a molecular weight of 176.22 and is a solid at room temperature . The IUPAC name for this compound is 3-cyclobutylbenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Cyclobutylbenzoic acid is 1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Cyclobutylbenzoic acid is a solid at room temperature . It has a molecular weight of 176.22 . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Analysis and Synthesis
- Sulfhydryl Group Determination : A study highlighted the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, implying potential applications in biochemical analysis (Ellman, 1959).
- Synthesis of 3-Aminobenzoic Acid : Research discussed the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid, indicating its importance in the manufacture of azo dyes, medicine, and replication materials (Yin Qun, 2010).
Catalysis and Reaction Processes
- [3+1]-Cycloaddition Reactions : A study presented the first asymmetric [3+1]-cycloaddition by using copper(I) triflate/double-sidearmed bisoxazoline complex catalyzed reactions, indicating advanced methodologies in organic synthesis (Deng et al., 2017).
Environmental and Health Research
- Gallic Acid in Health Research : Gallic acid, a derivative, has been shown to possess anti-inflammatory properties and potential in treating inflammation-related diseases (Bai et al., 2020).
- 3-Phenoxybenzoic Acid as a Biomarker : The compound 3-Phenoxybenzoic acid, related in structure, was detected in urine samples, used in studies related to pesticide exposure (Riederer et al., 2008).
Safety And Hazards
The safety information for 3-Cyclobutylbenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305) .
Propiedades
IUPAC Name |
3-cyclobutylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRIEBZAHFCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutylbenzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

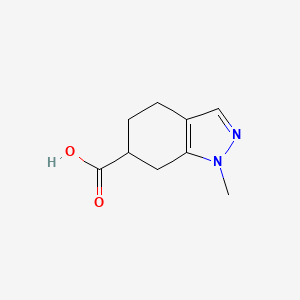

![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)


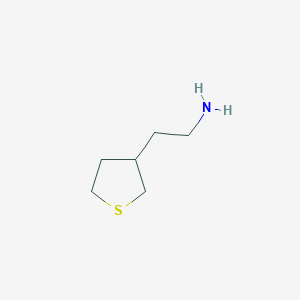
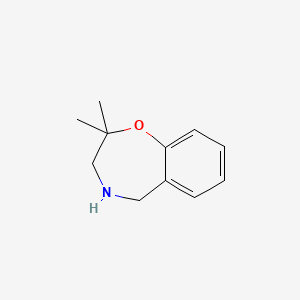
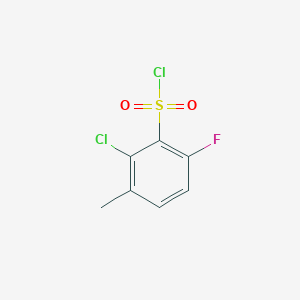

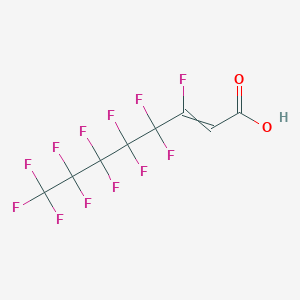
![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)

